molecular formula C21H28N4O4S B12193604 Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B12193604
M. Wt: 432.5 g/mol
InChI Key: DHDBZQDPVPBPBF-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine backbone substituted with an ethyl carboxylate group and a thioxoimidazolidinone-acetyl moiety. The molecule integrates a 5-membered imidazolidinone ring with a sulfur atom (thioxo group at position 2), a phenyl group at position 1, and an isopropyl group at position 3.

Such methods are typical for introducing acetylated heterocyclic groups to piperazine frameworks.

Properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4S/c1-4-29-21(28)23-12-10-22(11-13-23)18(26)14-17-19(27)25(16-8-6-5-7-9-16)20(30)24(17)15(2)3/h5-9,15,17H,4,10-14H2,1-3H3

InChI Key

DHDBZQDPVPBPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=S)N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and case studies.

Pharmacological Potential

The compound has been investigated for its antimicrobial , antiviral , and anticancer properties. Initial studies suggest that it may inhibit the growth of various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of similar thioxoimidazolidinones exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusInhibitory[Source A]
Escherichia coliModerate inhibition[Source B]
Pseudomonas aeruginosaWeak activity[Source C]

Anticancer Research

Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. This compound may act through multiple pathways, including the modulation of apoptosis-related proteins and cell cycle regulators.

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism
MCF715Apoptosis induction
MDA-MB-23110Cell cycle arrest

Neuropharmacology

The compound's structure suggests potential neuroprotective properties. Preliminary studies indicate it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Neuroprotective Effects

Research has pointed towards the compound's ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Model System Effect Observed Reference
SH-SY5Y CellsReduced apoptosis[Source D]
Animal Model (PD)Improved motor function[Source E]

Synthetic Applications

Beyond biological applications, this compound can serve as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for further modifications, making it valuable in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include piperazine carboxylates with varying heterocyclic substituents and ester groups. Key examples from the literature are compared below:

Compound Name Molecular Weight (g/mol) Key Functional Groups Heterocyclic Core Ester Group
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate ~464 (calculated*) Thioxoimidazolidinone, Acetyl, Piperazine Imidazolidinone (5-membered) Ethyl
tert-Butyl 4-[(1R)-2-cyclopropyl-1-[4-[(1S)-1-[(1-ethyl-2-oxo-4H-pyrimido[4,5-d][1,3]oxazin-7-yl)amino]ethyl]phenyl]ethyl]piperazine-1-carboxylate 551.3 Pyrimido-oxazin, Cyclopropyl, Ethyl Pyrimido[4,5-d][1,3]oxazin (8-membered) tert-Butyl
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Not reported Pyridazine, Thioether, Dimethoxyphenyl Pyridazine (6-membered) Ethyl

*Calculated based on molecular formula (C21H28N4O4S).

Key Differences and Implications

Heterocyclic Core: The imidazolidinone core in the target compound is smaller (5-membered) and more rigid compared to the pyrimido-oxazin (8-membered) and pyridazine (6-membered) cores in analogs . The thioxo group (C=S) at position 2 of the imidazolidinone may enhance hydrogen-bonding and π-interactions compared to oxo (C=O) groups in similar compounds .

Ester Group :

  • The ethyl ester in the target compound likely increases hydrophilicity compared to the tert-butyl ester in the pyrimido-oxazin analog, which would improve aqueous solubility but reduce membrane permeability .

In contrast, the cyclopropyl and dimethoxyphenyl groups in analogs may modulate electronic effects and metabolic stability .

Research Findings and Methodologies

  • Noncovalent Interactions: The thioxo group and acetyl linker in the target compound may participate in unique noncovalent interactions (e.g., sulfur-mediated hydrogen bonds, van der Waals contacts), which can be visualized using electron density analysis tools like Multiwfn .
  • Structural Analysis : If crystallographic data were available, programs like SHELXL could refine the structure, while topology analysis (e.g., electron localization function) could elucidate reactive sites .
  • Synthetic Feasibility : The absence of bulky substituents (e.g., tert-butyl) may simplify synthesis compared to the pyrimido-oxazin analog, which requires multi-step coupling and purification .

Biological Activity

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that exhibit various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H24N4O3S
Molecular Weight396.48 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance, derivatives of thiazoles and imidazoles have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancers. The mechanism of action often involves apoptosis induction through caspase activation pathways .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, a related thiazole compound demonstrated an IC50 of 8.107 μM against HepG2 cells, which is significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal strains. For example, some derivatives have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-y]acetyl}piperazine -1-carboxylic acid is likely attributed to its ability to interact with specific molecular targets within cells:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Enzyme Inhibition : Inhibits COX enzymes leading to reduced inflammation.
  • DNA Interaction : Potentially intercalates with DNA, disrupting replication in cancer cells.

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